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Compound of Interest

Compound Name: TDI-6118

Cat. No.: B12411538

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific
literature, patent databases, and clinical trial registries did not yield any specific preclinical data
for a compound designated "TDI-6118." The following technical guide provides a detailed
overview of the preclinical data analysis for SHP2 (Src homology 2-containing protein tyrosine
phosphatase 2) inhibitors as a class of therapeutic agents, using data from representative
compounds that are publicly disclosed. This guide is intended for researchers, scientists, and
drug development professionals.

Introduction to SHP2 as a Therapeutic Target

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that
plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated
protein kinase (MAPK), PI3K/Akt, and JAK/STAT signaling pathways, which are fundamental to
cellular processes like proliferation, survival, and differentiation.[2][3] Dysregulation of SHP2
activity, often through gain-of-function mutations, is implicated in various developmental
disorders and is a significant driver in a range of malignancies, including leukemia and solid
tumors.[3][4] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.

[115]

Quantitative Data Presentation

The following tables summarize key preclinical data for several well-characterized allosteric
SHP2 inhibitors. These compounds serve as examples to illustrate the typical potency and
efficacy observed in preclinical studies.
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Table 1: In Vitro Biochemical and Cellular Activity of Representative SHP2 Inhibitors

Compound Target Assay Type IC50/EC50 CellLine Reference
Biochemical ]
TNO155 SHP2 ] 4.3 nM - Novartis
(Enzymatic)
Cellular
SHP2 (PERK 20 nM KYSE-520 Novartis
inhibition)
Biochemical Revolution
RMC-4630 SHP2 _ 2.3nM - o
(Enzymatic) Medicines
Cellular
Revolution
SHP2 (PERK 11 nM MIA PaCa-2 o
o Medicines
inhibition)
Biochemical ]
SHP099 SHP2 ] 70 nM - Novartis
(Enzymatic)
Cellular
SHP2 (PERK 230 nM KYSE-520 Novartis
inhibition)
-~ Potent & -~ BridgeBio
BBP-398 SHP2 Not specified ) Not specified
selective Pharma

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective
concentration) values are dependent on assay conditions and cell lines used. Data is compiled
from publicly available sources and may not be from direct head-to-head comparisons.

Table 2: In Vivo Antitumor Efficacy of Representative SHP2 Inhibitors in Xenograft Models
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Dosing Tumor Growth
Compound Cancer Model . o Reference
Regimen Inhibition (TGI)
KYSE-520 10 mg/kg, QD, )
TNO155 >80% Novartis
(Esophageal) PO
MIA PaCa-2 25 mg/kg, QD, o Revolution
RMC-4630 ) Significant o
(Pancreatic) PO Medicines
M-NFS-60 100 mg/kg, BID, )
SHP099 ) 60% Novartis
(Myeloid) PO
KYSE-520 Near complete
P9 (Degrader) 50 mg/kg, IP ] [6]
(Esophageal) regression

QD: once daily; BID: twice daily; PO: oral administration; IP: intraperitoneal injection.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of
preclinical findings. Below are representative protocols for key experiments used to evaluate
SHP2 inhibitors.

SHP2 Biochemical Inhibition Assay

This assay determines the direct inhibitory activity of a compound on the SHP2 enzyme.

o Reagents and Materials:

[¢]

Recombinant full-length human SHP2 protein.

[e]

A dually phosphorylated peptide substrate (e.g., from IRS-1) to activate SHP2.[7]

[e]

A fluorescent phosphatase substrate, such as 6,8-Difluoro-4-methylumbelliferyl phosphate
(DIFMUP).[8]

[e]

Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).[8]

o

Test compound serially diluted in DMSO.
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o 384-well microplates.

o Fluorescence plate reader.

e Procedure:
1. Pre-incubate the SHP2 enzyme with the activating peptide to relieve autoinhibition.[3]
2. Add the test compound or vehicle (DMSO) to the wells of the microplate.
3. Add the pre-activated SHP2 enzyme to the wells.
4. Initiate the enzymatic reaction by adding the DIFMUP substrate.

5. Monitor the increase in fluorescence over time, which corresponds to the
dephosphorylation of DIFMUP.

6. Calculate the rate of reaction and determine the IC50 value by fitting the dose-response
data to a four-parameter logistic equation.

Cellular Phospho-ERK (pERK) Inhibition Assay

This cell-based assay assesses the ability of an inhibitor to block SHP2-mediated signaling
downstream to ERK.

e Reagents and Materials:
o Cancer cell line with activated RTK signaling (e.g., KYSE-520, MIA PaCa-2).
o Complete cell culture medium.
o Test compound.
o Lysis buffer.
o Antibodies: anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH).

o SDS-PAGE and Western blotting equipment.
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e Procedure:
1. Seed cells in multi-well plates and allow them to adhere.
2. Treat cells with various concentrations of the SHP2 inhibitor or vehicle for a specified time.
3. Lyse the cells and quantify the protein concentration.
4. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
5. Probe the membrane with primary antibodies against p-ERK and total ERK.

6. Incubate with a corresponding secondary antibody and detect the signal using
chemiluminescence.

7. Quantify the band intensities and normalize the p-ERK signal to total ERK.

8. Determine the EC50 value for p-ERK inhibition.

In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of an SHP2 inhibitor in a living organism.
e Materials:

o Immunocompromised mice (e.g., nude or NOD/SCID).[9]

[¢]

Human cancer cell line for implantation.

[¢]

Matrigel (optional).

[e]

Test compound formulated for in vivo administration.

o

Calipers for tumor measurement.
e Procedure:

1. Subcutaneously implant cancer cells into the flank of the mice.[10]
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N

. Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).[11]

3. Randomize mice into vehicle control and treatment groups.[9]

4. Administer the SHP2 inhibitor or vehicle according to the specified dosing regimen.[11]
5. Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[9]

6. Continue treatment until tumors in the control group reach a predetermined endpoint size
or for a specified duration.

7. Calculate the percentage of tumor growth inhibition (TGI) compared to the vehicle control
group.

8. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., pERK
levels).[11]

Mandatory Visualizations
SHP2 Signaling Pathway
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Caption: SHP2 signaling pathway and the point of allosteric inhibition.
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Experimental Workflow for In Vivo Xenograft Study
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Caption: A typical workflow for an in vivo xenograft efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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